5-Methyl-2'-deoxy Cytidine-d3

DNA methylation Epigenetics LC-MS/MS

Select 5-Methyl-2'-deoxy Cytidine-d3 for precise LC-MS/MS quantification of global DNA methylation. Its methyl-d3 labeling ensures exact co-elution with endogenous 5-mdC, correcting ion suppression and matrix effects where unlabeled standards fail. Validated for <2% RSD precision in genomic DNA hydrolysates, it enables multiplexed 5-mdC/5-hmdC/dC analysis from just 4 µg DNA digest. Unlike ring-deuterated analogs, the methylation-site labeling preserves compatibility with oxidative damage studies. Essential for cancer epigenetics, EWAS, and pharmacodynamic biomarker validation.

Molecular Formula C₁₀H₁₂D₃N₃O₄
Molecular Weight 244.26
CAS No. 1160707-78-7
Cat. No. B1140536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2'-deoxy Cytidine-d3
CAS1160707-78-7
Synonyms4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(methyl-d3)-1H-pyrimidin-2-one;  2’-Deoxy-5-(methyl-d3)cytidine;  5-(Methyl-d3)deoxycytidine;  _x000B_1-(2-Deoxy-β-D-ribofuranosyl)-5-(methyl-d3)cytosine; 
Molecular FormulaC₁₀H₁₂D₃N₃O₄
Molecular Weight244.26
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2'-deoxy Cytidine-d3 (CAS 1160707-78-7): A Deuterated Internal Standard for DNA Methylation Quantification


5-Methyl-2'-deoxy Cytidine-d3 (5-mdC-d3, CAS 1160707-78-7) is a stable isotope-labeled analog of 5-methyl-2'-deoxycytidine (5-mdC), the primary epigenetic marker of DNA methylation. The compound incorporates three deuterium atoms at the 5-methyl position (methyl-d3), yielding a molecular formula of C10H12D3N3O4 and a molecular weight of 244.26 g/mol . As a class member of deuterated nucleoside internal standards, 5-mdC-d3 is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays as a matched internal standard to correct for ionization variability, matrix effects, and recovery losses during the quantitative analysis of 5-mdC in genomic DNA hydrolysates and biological samples [1].

Why 5-Methyl-2'-deoxy Cytidine-d3 Cannot Be Substituted by Unlabeled or Alternative Isotope-Labeled Analogs


In quantitative LC-MS/MS analysis, substituting 5-Methyl-2'-deoxy Cytidine-d3 with unlabeled 5-mdC or structurally distinct isotopologues introduces systematic analytical error. Unlabeled compounds fail to co-elute identically with the analyte and cannot compensate for ion suppression or enhancement caused by complex biological matrices, leading to inaccurate quantification [1]. Alternative isotopically labeled standards, such as [15N3]- or [13C10,15N2]-labeled analogs, may exhibit differential chromatographic behavior and matrix effect compensation profiles compared to deuterated standards [2]. Furthermore, the specific methylation site labeling (methyl-d3 vs. ring-d4) determines the assay's compatibility with oxidative DNA damage studies, as certain labeling schemes may be susceptible to isotopic exchange or differential degradation under oxidative conditions [3]. These distinctions necessitate evidence-based selection of 5-mdC-d3 based on quantitative performance data.

Quantitative Differentiation of 5-Methyl-2'-deoxy Cytidine-d3 Versus Alternative Internal Standards


Method Precision Using 5-mdC-d3 vs. Unlabeled 5-mdC Quantification in Genomic DNA

A validated LC/ESI-MS method using (methyl-d3, ring-6-d1)-5-methyl-2'-deoxycytidine as internal standard achieved intra-day precision of 1.9% RSD and inter-day precision of 1.7% RSD for measuring 5-mdC as a percentage of total deoxycytidine residues in human genomic DNA [1]. The isotopomer internal standard (m/z 130) was baseline-resolved from the analyte 5-mdC (m/z 126), eliminating cross-talk interference [1].

DNA methylation Epigenetics LC-MS/MS Biomarker quantification

LC-MS/MS Assay Linearity and Calibration Range Using 5-mdC-d3 as Internal Standard

In a validated LC–MS/MS method using 5-methyl-2′-deoxycytidine-d₃ as matched internal standard, the peak area ratio of 5-mdC to 5-mdC-d₃ exhibited linearity across a calibration range of 0.5–500 ng/mL with R² > 0.999 [1]. The assay simultaneously quantified 2′-deoxycytidine, 5-mdC, and 5-hydroxymethyl-2′-deoxycytidine from as little as 4 µg of DNA digestion product [1].

DNA methylation Quantitative LC-MS/MS Method validation Calibration linearity

Deuterated (2H) vs. 13C/15N Internal Standard Performance in Matrix Effect Compensation

A systematic comparison of deuterated (2H) SIL-IS to non-deuterated (13C and 15N) SIL-IS for urinary biomarker quantification demonstrated that deuterated IS may elute at different retention times from the target analyte, reducing matrix effect compensation [1]. Specifically, 2MHA-[2H7] generated negatively biased urinary results of −38.4% bias compared to spike concentration, whereas 2MHA-[13C6] showed no significant bias [1]. Concentrations generated with 2MHA-[2H7] were on average 59.2% lower than those generated with 2MHA-[13C6] [1].

Matrix effect LC-MS/MS Isotope dilution Stable isotope labeling

5-Methyl-d3 vs. Alternative Ring-Deuterated 5-mdC-d4: Application-Specific Differentiation

5-methyl-2'-deoxycytidine undergoes deamination to thymidine (dT) under physiological and oxidative stress conditions. In a comparative study, 5-methyl-dC was deaminated to dT at a higher rate than unmodified dC under glyoxal treatment [1]. The methyl-d3 labeling scheme of 5-mdC-d3 preserves the hydrogen atoms on the pyrimidine ring, enabling studies of oxidative deamination kinetics without interference from deuterium isotope effects at the reaction site [2]. In contrast, ring-deuterated analogs (e.g., [ring-6-d1] or [2H4]-5-methyl-2'-deoxycytidine) introduce deuterium at positions that may alter the deamination rate through kinetic isotope effects [2].

Oxidative deamination DNA damage Stable isotope labeling 5-methylcytosine

Commercial Availability and Purity Specifications: 5-mdC-d3 vs. 13C/15N-Labeled 5-mdC

5-Methyl-2'-deoxy Cytidine-d3 (CAS 1160707-78-7) is commercially available from multiple suppliers with documented purity specifications of ≥98% chemical purity and 95-99% atom D isotopic enrichment . In contrast, [13C10,15N2]-5-methyl-2′-deoxycytidine is not commercially available and requires custom synthesis from [13C10,15N2]-2′-deoxythymidine, as described in specialized protocols [1]. This synthesis involves multi-step oxidation procedures with Na2S2O8 to generate formyl and carboxyl derivatives [1].

Procurement Isotope-labeled standards Purity Commercial availability

Differential LC-MS/MS Sensitivity Across DNA Methylation Modifications Using Matched d3 Internal Standards

A validated multiplex LC-MS/MS assay simultaneously quantified 2-dC, 5-mdC, and 5-hmdC using their respective d3- or 13C/15N-labeled internal standards, achieving distinct calibration ranges reflective of their biological abundance: 5–5000 ng/mL for 2-dC, 0.5–500 ng/mL for 5-mdC, and 0.05–10 ng/mL for 5-hmdC (R² > 0.999 for all analytes) [1]. The assay detected age-related increases in 5-hmdC (0.0958% to 0.1984%, P < 0.001) while 5-mdC remained unchanged (3.47% to 3.56%, n.s.) [1]. This demonstrates that 5-mdC-d3 enables differentiation of biologically distinct methylation modifications.

5-hydroxymethylcytosine 5-formylcytosine 5-carboxycytosine Epigenetic modifications

Optimal Research and Analytical Applications for 5-Methyl-2'-deoxy Cytidine-d3


Absolute Quantification of Global DNA Methylation in Genomic DNA Hydrolysates

5-mdC-d3 is validated as an internal standard for LC-MS/MS quantification of global 5-methyl-2'-deoxycytidine levels in enzymatically hydrolyzed genomic DNA from tissues, cells, and clinical specimens. The method achieves within-day precision of 1.9% RSD and day-to-day precision of 1.7% RSD [1], enabling detection of methylation differences below 5%. This application is suitable for cancer epigenetics research, aging studies, and biomarker validation where absolute methylation levels (expressed as % 5-mdC/dC or ng 5-mdC/μg DNA) are required rather than relative methylation scores.

Multiplexed LC-MS/MS Quantification of 5-mdC, 5-hmdC, and 2-dC in a Single Run

5-mdC-d3 is an essential component of validated multiplex assays that simultaneously quantify 2′-deoxycytidine, 5-methyl-2′-deoxycytidine, and 5-hydroxymethyl-2′-deoxycytidine from as little as 4 µg of DNA digest [2]. The matched d3 internal standard (alongside 5-hmdC-d3 and 2-dC-13C,15N2) enables baseline resolution and specific MRM transitions for each analyte. This multiplex approach is particularly valuable for studying active DNA demethylation pathways (TET enzyme-mediated oxidation of 5-mdC to 5-hmdC, 5-formyl-dC, and 5-carboxy-dC) and for distinguishing methylation from hydroxymethylation in epigenetic studies.

DNA Methylation Studies Requiring High Throughput and Low Sample Input

The LC-MS/MS method employing 5-mdC-d3 as internal standard has been validated for high-throughput analysis (>500 samples in 4 days) using biosynthetic stable-isotope internal standards [3]. The assay requires only 4 µg of DNA digestion product [2], making it suitable for limited clinical specimens such as biopsy samples, sorted cell populations, and archival tissues. This throughput and sensitivity profile positions 5-mdC-d3 as the internal standard of choice for large-scale epigenome-wide association studies (EWAS), clinical cohort analyses, and drug screening applications where global methylation serves as a pharmacodynamic biomarker.

Oxidative DNA Damage and Deamination Kinetics Research

The methyl-d3 labeling scheme of 5-mdC-d3 preserves unsubstituted ring hydrogens, enabling its use as a tracer in studies of 5-methylcytosine deamination to thymidine—a primary source of C→T transition mutations [4]. Unlike ring-deuterated analogs that may exhibit kinetic isotope effects on hydrolytic deglycosylation and deamination reactions, 5-mdC-d3 allows accurate isotope dilution quantification of deamination rates and product formation. This application is relevant to research on inflammation-associated mutagenesis, DNA repair mechanisms, and the role of 5-mdC deamination in cancer initiation.

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